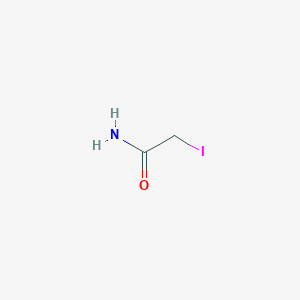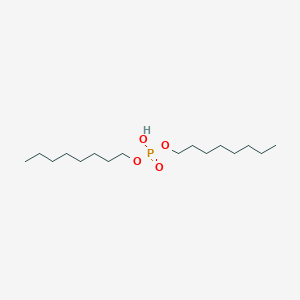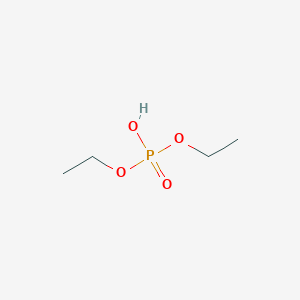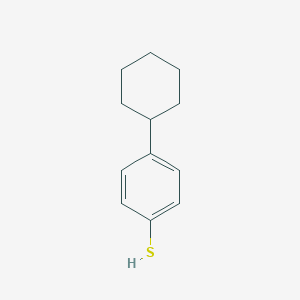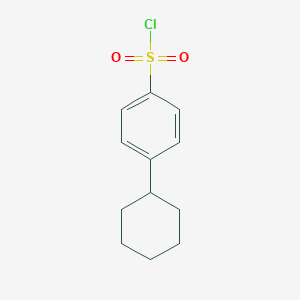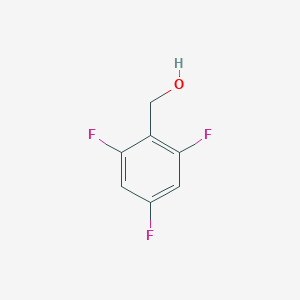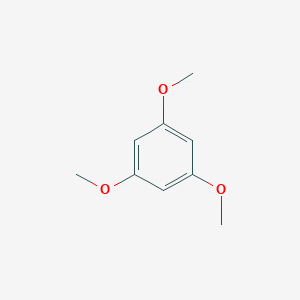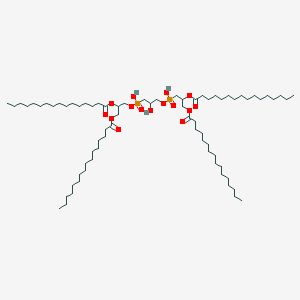
Dphpdpg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dphpdpg, also known as 2,3-diphenyl-2H-tetrazolium hydroxide, is a chemical compound commonly used in scientific research. It is a tetrazolium salt that is reduced by living cells to form a formazan dye, which can be measured spectrophotometrically. This dye is used as an indicator of cell viability, proliferation, and metabolic activity.
Mécanisme D'action
The mechanism of action of Dphpdpg involves the reduction of the compound by living cells to form a formazan dye. The reduction of Dphpdpg is catalyzed by enzymes such as dehydrogenases, which are present in living cells. The formazan dye produced by the reduction of Dphpdpg is insoluble in water and can be measured spectrophotometrically.
Biochemical and Physiological Effects
Dphpdpg has no known biochemical or physiological effects on living cells. It is a non-toxic compound that is readily reduced by living cells to form a formazan dye.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Dphpdpg in cell viability assays has several advantages. It is a simple and inexpensive assay that can be performed in a laboratory setting. The assay is also highly sensitive and can detect small changes in cell viability. However, the assay has some limitations. It is not suitable for measuring cell proliferation, as the reduction of Dphpdpg is not proportional to cell division. The assay is also not suitable for measuring the effects of compounds that interfere with the reduction of Dphpdpg, such as antioxidants.
Orientations Futures
There are several future directions for the use of Dphpdpg in scientific research. One area of research is the development of new methods for measuring cell viability using Dphpdpg. This could involve the use of new enzymes or co-factors to enhance the reduction of Dphpdpg. Another area of research is the development of new assays that use Dphpdpg to measure other aspects of cell physiology, such as oxidative stress or mitochondrial function. Finally, Dphpdpg could be used in combination with other assays to investigate the effects of compounds on multiple aspects of cell physiology.
Méthodes De Synthèse
Dphpdpg can be synthesized by reacting Dphpdpgtetrazolium chloride with sodium hydroxide in water. The resulting compound is then purified by recrystallization. The synthesis of Dphpdpg is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Dphpdpg is widely used in scientific research as a cell viability assay. It is commonly used in studies that investigate the effects of drugs, toxins, and other compounds on living cells. The reduction of Dphpdpg to formazan dye is a measure of cell viability, as living cells are able to reduce the compound, while dead cells are not. This assay is used to determine the effectiveness of drugs in killing cancer cells or to investigate the toxicity of environmental pollutants on living cells.
Propriétés
Numéro CAS |
119206-59-6 |
|---|---|
Nom du produit |
Dphpdpg |
Formule moléculaire |
C73H142O15P2 |
Poids moléculaire |
1321.8 g/mol |
Nom IUPAC |
2,3-di(hexadecanoyloxy)propoxy-[3-[2,3-di(hexadecanoyloxy)propyl-hydroxyphosphoryl]oxy-2-hydroxypropyl]phosphinic acid |
InChI |
InChI=1S/C73H142O15P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-62-68(87-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-86-89(79,80)65-67(74)61-85-90(81,82)66-69(88-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)63-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82) |
Clé InChI |
IJSJVXWTEUYOAU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(CC(COP(=O)(CC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(CC(COP(=O)(CC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Synonymes |
1,2-dipalmitoyloxypropyl-3-(2'-hydroxypropyl-3'-(1'',2''-dipalmitoylglycerol))biphosphonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




